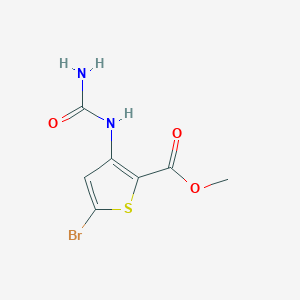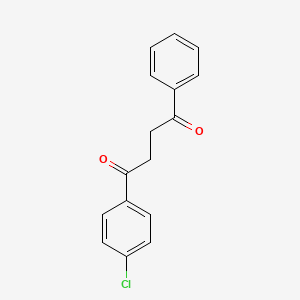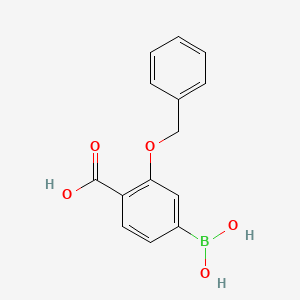![molecular formula C17H11NO3 B11846622 1-Phenyl[1]benzopyrano[3,2-d][1,2]oxazin-10(4H)-one CAS No. 774586-04-8](/img/structure/B11846622.png)
1-Phenyl[1]benzopyrano[3,2-d][1,2]oxazin-10(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl1benzopyrano[3,2-d][1,2]oxazin-10(4H)-one is a heterocyclic compound that features a fused ring system combining benzopyran and oxazine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl1benzopyrano[3,2-d][1,2]oxazin-10(4H)-one can be achieved through several methods. One common approach involves the intramolecular cycloaddition of 2-[2-(prop-2-ynyloxy)phenyl]oxazolium-5-olates, which are prepared by cyclization of N-acylamino acids . This reaction typically occurs under mild conditions and can yield the desired product in good yields.
Industrial Production Methods
While specific industrial production methods for 1-Phenyl1benzopyrano[3,2-d][1,2]oxazin-10(4H)-one are not well-documented, the general principles of heterocyclic compound synthesis, such as batch processing and continuous flow techniques, can be applied. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial for efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
1-Phenyl1benzopyrano[3,2-d][1,2]oxazin-10(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1-Phenyl1benzopyrano[3,2-d][1,2]oxazin-10(4H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: Its unique properties may be exploited in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-Phenyl1benzopyrano[3,2-d][1,2]oxazin-10(4H)-one involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is likely that the compound interacts with enzymes and receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the precise mechanisms involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Phenyl1benzopyrano[4,3-b]pyrrole : Another heterocyclic compound with a similar fused ring system.
- 1-Phenyl1benzopyrano[3,2-d][1,3]oxazine : A closely related compound with a different oxazine ring position.
Uniqueness
1-Phenyl1benzopyrano[3,2-d][1,2]oxazin-10(4H)-one is unique due to its specific ring fusion and the presence of both benzopyran and oxazine moieties. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
774586-04-8 |
|---|---|
Molekularformel |
C17H11NO3 |
Molekulargewicht |
277.27 g/mol |
IUPAC-Name |
1-phenyl-4H-chromeno[3,2-d]oxazin-10-one |
InChI |
InChI=1S/C17H11NO3/c19-17-12-8-4-5-9-13(12)21-14-10-20-18-16(15(14)17)11-6-2-1-3-7-11/h1-9H,10H2 |
InChI-Schlüssel |
ZDMAPEUEHZBVFK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C(=NO1)C3=CC=CC=C3)C(=O)C4=CC=CC=C4O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4H-1-Benzopyran-4-one, 3-[(4-chlorophenyl)methyl]-](/img/structure/B11846555.png)

![6-Fluoro-3-iodo-2-methylimidazo[1,2-a]pyridine](/img/structure/B11846571.png)



![1-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B11846596.png)





